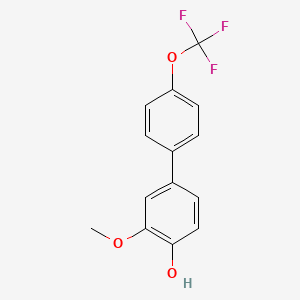![molecular formula C17H17NO3 B6380335 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% CAS No. 1261955-53-6](/img/structure/B6380335.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% (5-CPCP-2-MP) is a phenol derivative with a cyclopropylaminocarbonyl group attached to the phenyl ring. It is a colorless to pale yellow liquid with a melting point of -43°C and a boiling point of 156-158°C. It is soluble in water and ethanol and has a pKa of 8.2. It has been used in the synthesis of various compounds, such as cyclopropyl-substituted amines, and has been studied for its potential applications in the pharmaceutical industry.
Scientific Research Applications
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% has been studied for its potential applications in the pharmaceutical industry. It has been used in the synthesis of various compounds, such as cyclopropyl-substituted amines, and has been studied for its potential use in the synthesis of drugs. It has also been studied for its potential use in the synthesis of organic catalysts and in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is not fully understood. However, it is believed that the cyclopropylaminocarbonyl group attached to the phenyl ring is responsible for its reactivity. This group is believed to be responsible for the formation of cyclopropyl-substituted amines, which can then be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% are not fully understood. However, it is believed that the cyclopropylaminocarbonyl group attached to the phenyl ring is responsible for its reactivity. This group is believed to be responsible for the formation of cyclopropyl-substituted amines, which can then be used in the synthesis of various compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in lab experiments are that it is a relatively simple and cost-effective compound to synthesize, and it has a relatively high purity level (95%). The main limitation of using 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in lab experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood.
Future Directions
Future research on 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% could focus on a better understanding of its mechanism of action and its biochemical and physiological effects. Research could also focus on the development of more efficient and cost-effective synthesis methods for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%. Additionally, research could focus on the development of new applications for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%, such as its use in the synthesis of organic catalysts and in the synthesis of polymers. Finally, research could focus on the development of new methods for the detection and quantification of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in various samples.
Synthesis Methods
The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% can be achieved by the reaction of cyclopropylamine with phenol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere and at a temperature of 80-90°C. The reaction is completed within 1-2 hours and yields a product with a purity of 95%.
properties
IUPAC Name |
N-cyclopropyl-3-(3-hydroxy-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-16-8-5-12(10-15(16)19)11-3-2-4-13(9-11)17(20)18-14-6-7-14/h2-5,8-10,14,19H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFKWKVFVPFSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685749 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol | |
CAS RN |
1261955-53-6 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

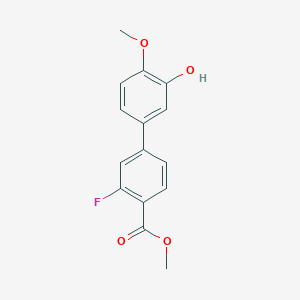
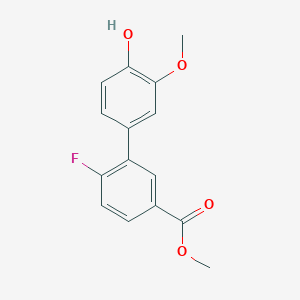
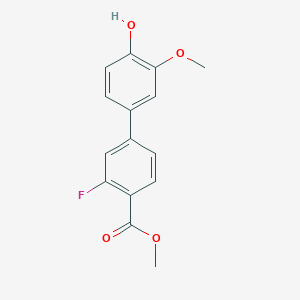


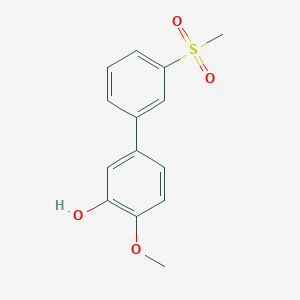






![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)
